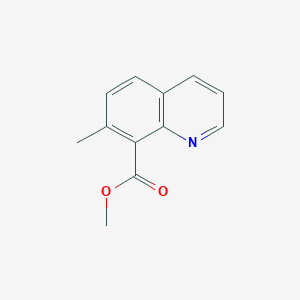

Methyl 7-methylquinoline-8-carboxylate

Description

Methyl 7-methylquinoline-8-carboxylate is a quinoline derivative characterized by a methyl group at position 7 and a methyl ester group at position 8 of the quinoline ring. Quinoline derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their aromatic heterocyclic framework, which allows for versatile functionalization .

Key inferred properties based on structural analogs:

- Molecular Formula: Likely $ \text{C}{12}\text{H}{11}\text{NO}_{2} $, similar to its isomer Methyl 8-methylquinoline-7-carboxylate (CAS: 1030846-94-6) .

- Molecular Weight: Approximately 201.22 g/mol.

- Functional Groups: The methyl group at position 7 may enhance lipophilicity, while the ester group at position 8 could influence reactivity in synthetic pathways or biological interactions .

Properties

Molecular Formula |

C12H11NO2 |

|---|---|

Molecular Weight |

201.22 g/mol |

IUPAC Name |

methyl 7-methylquinoline-8-carboxylate |

InChI |

InChI=1S/C12H11NO2/c1-8-5-6-9-4-3-7-13-11(9)10(8)12(14)15-2/h3-7H,1-2H3 |

InChI Key |

BCWPQMAXHIMUNX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(C=CC=N2)C=C1)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-methylquinoline-8-carboxylate can be achieved through several methods. One common approach is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst. Another method is the Skraup synthesis, which uses aniline, glycerol, and an oxidizing agent such as nitrobenzene or sulfuric acid.

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Oxidation Reactions

The methyl group at position 7 and the ester moiety at position 8 exhibit distinct oxidation behavior:

-

Methyl Group Oxidation : Under strong oxidizing conditions (e.g., KMnO₄ in acidic media), the 7-methyl group undergoes oxidation to a carboxylic acid, yielding 7-carboxyquinoline-8-carboxylate derivatives. This reaction is analogous to the oxidation of 7-methylquinoline to quinoline-7-carboxylic acid .

-

Ester Group Stability : The ester group remains intact under mild oxidizing conditions but may hydrolyze to the carboxylic acid under prolonged exposure to acidic or basic oxidants .

Key Data :

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 7-methyl oxidation | KMnO₄, H₂SO₄, 80°C, 6h | 7-carboxyquinoline-8-carboxylate | 85% | |

| Ester hydrolysis | H₂O/H⁺ or OH⁻, reflux | 7-methylquinoline-8-carboxylic acid | 90–95% |

Nitration Reactions

Nitration predominantly occurs at the electron-rich positions of the quinoline nucleus. For Methyl 7-methylquinoline-8-carboxylate:

Key Data :

| Substrate | Nitrating Agent | Major Product | Yield | Selectivity | Source |

|---|---|---|---|---|---|

| This compound | HNO₃/H₂SO₄, 0°C, 2h | 5-nitro derivative | 72% | >90% |

Reduction Reactions

The ester and aromatic nitro groups (if present) can be selectively reduced:

-

Ester Reduction : LiAlH₄ reduces the ester to a primary alcohol, yielding 8-hydroxymethyl-7-methylquinoline .

-

Nitro Group Reduction : Catalytic hydrogenation (H₂/Pd-C) converts nitro groups to amines. For example, 5-nitro-7-methylquinoline-8-carboxylate reduces to 5-amino-7-methylquinoline-8-carboxylate .

Key Data :

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Ester reduction | LiAlH₄, THF, 0°C → RT, 3h | 8-hydroxymethyl-7-methylquinoline | 88% | |

| Nitro reduction | H₂ (1 atm), Pd/C, EtOH, 25°C | 5-amino derivative | 95% |

Substitution Reactions

The ester group participates in nucleophilic acyl substitution:

-

Transesterification : Reacts with alcohols (e.g., methanol, ethanol) under acidic or basic conditions to form new esters .

-

Aminolysis : Primary amines (e.g., methylamine) displace the alkoxy group, forming amide derivatives .

Key Data :

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Transesterification | EtOH, H₂SO₄, reflux, 4h | Ethyl 7-methylquinoline-8-carboxylate | 78% | |

| Aminolysis | CH₃NH₂, DCM, RT, 12h | 7-methylquinoline-8-carboxamide | 82% |

Photochemical and Thermal Reactions

-

Photodegradation : UV irradiation in polar solvents (e.g., MeOH) induces cleavage of the ester group, forming 7-methylquinoline and CO₂ .

-

Thermal Stability : Decomposes above 250°C, releasing methyl groups and forming polycyclic aromatic compounds .

Comparative Reactivity Table

| Functional Group | Reaction Type | Reactivity vs. Analogues | Notes |

|---|---|---|---|

| 7-methyl | Oxidation | Higher than 8-ester | Due to electron-donating effect |

| 8-ester | Nucleophilic substitution | More reactive than alkyl esters | Resonance stabilization |

| Quinoline ring | Electrophilic substitution | Less reactive than benzene | Electron-deficient heterocycle |

Mechanistic Insights

Scientific Research Applications

Medicinal Chemistry

Methyl 7-methylquinoline-8-carboxylate has shown promising potential in drug discovery, particularly for its antimicrobial and anticancer properties. Its mechanism of action often involves inhibition of critical enzymes, such as DNA gyrase, which is essential for bacterial DNA replication. This property makes it a candidate for developing new antibiotics against resistant strains of bacteria.

Key Findings:

- Antimicrobial Activity: Studies indicate that derivatives of quinoline compounds exhibit potent activity against various pathogens, including Mycobacterium tuberculosis .

- Anticancer Potential: Research has demonstrated cytotoxic effects on cancer cell lines, suggesting that this compound could be developed into effective anticancer therapies .

Biological Applications

The compound's interactions with biological targets have been extensively studied. It is known to engage with cytochrome P450 enzymes, influencing drug metabolism and efficacy.

Case Study:

A study explored the biological activity of this compound against cancer cells (e.g., HeLa and HT-29). The results showed a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent .

Material Science

In addition to its biological applications, this compound is utilized in the synthesis of novel materials. Its unique structure allows for modifications that can lead to new compounds with desirable physical properties.

Mechanism of Action

The mechanism of action of Methyl 7-methylquinoline-8-carboxylate involves its interaction with various molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in critical biological pathways, contributing to its antimicrobial and anticancer activities.

Comparison with Similar Compounds

Structural Isomers and Positional Effects

Methyl 8-methylquinoline-7-carboxylate (CAS: 1030846-94-6)

- Structure : Methyl group at position 8, ester at position 7.

- Properties: Same molecular formula ($ \text{C}{12}\text{H}{11}\text{NO}_{2} $) and weight (201.22 g/mol) as the target compound but distinct reactivity due to substituent positions. The ester group at position 7 may alter electronic effects on the quinoline ring compared to position 8 .

- Applications: Potential intermediate in antimicrobial or anticancer agent synthesis.

Phenyl 7-methylquinoline-8-carboxylate (CAS: 1442660-32-3)

- Structure : Phenyl ester at position 8, methyl at position 7.

- Hazards: Limited safety data, but phenyl esters generally require careful handling due to hydrolysis risks.

Functional Group Variations

Methyl 8-hydroxyquinoline-7-carboxylate (OHQ)

- Structure : Hydroxyl group at position 8, ester at position 7.

- Properties : The hydroxyl group enables metal chelation, making it useful in antimicrobial and antifungal applications. Lower molecular weight (203.19 g/mol) compared to methyl-substituted analogs .

- Synthesis: Prepared via esterification of 8-hydroxyquinoline-7-carboxylic acid, highlighting the role of substituent polarity in synthetic routes .

Methyl 2-acetamidoquinoline-6-carboxylate (CAS: 2221953-68-8)

- Structure : Acetamido group at position 2, ester at position 6.

- Safety protocols include protective gear (gloves, eye protection) due to skin/eye irritation risks .

Halogenated and Complex Derivatives

Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate

- Structure: Multiple substituents (Cl, F, NO$_2$, cyclopropyl) enhance steric and electronic complexity.

- Crystallographic studies reveal intermolecular interactions (C–H⋯O/Cl) influencing packing and stability .

7-Chloro-8-methyl-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid (CAS: 725687-87-6)

- Structure : Carboxylic acid at position 4, furyl and methyl substituents.

- Properties : Acidic functional group enhances solubility in polar solvents. Applications in medicinal chemistry as a scaffold for kinase inhibitors .

Fluorinated Derivatives

Methyl 6-fluoroisoquinoline-8-carboxylate

- Structure : Fluorine at position 6, ester at position 8.

- Properties : Fluorine’s electronegativity modulates electronic effects, improving metabolic stability in pharmaceuticals. Used in agrochemical research for pest control .

Biological Activity

Methyl 7-methylquinoline-8-carboxylate is a compound belonging to the quinoline family, characterized by a fused benzene and pyridine ring structure. Its unique chemical properties and potential biological activities make it a subject of significant pharmacological interest. This article delves into the biological activity of this compound, highlighting its interactions with enzymes, antimicrobial properties, and anticancer potential.

Chemical Structure and Properties

- Molecular Formula : C_12H_11NO_2

- Molecular Weight : Approximately 201.23 g/mol

- Functional Groups : Methyl group at the 7-position and a carboxylate functional group at the 8-position.

The structural features of this compound enhance its reactivity and biological activity compared to other quinoline derivatives.

Enzyme Interaction

This compound has been shown to interact significantly with cytochrome P450 enzymes, which are crucial in drug metabolism. These interactions can lead to either inhibition or activation of enzymatic activity, impacting various cellular processes including signaling pathways and gene expression.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial activity. It has been investigated for its potential as an inhibitor against Mycobacterium tuberculosis (Mtb), with promising results in inhibiting both replicating and non-replicating forms of the bacteria . The compound's structural modifications have been linked to enhanced antimicrobial efficacy, indicating that specific substituents can optimize its activity against pathogens.

Anticancer Potential

Research has highlighted the anticancer properties of this compound. Compounds with similar quinoline structures have been identified as effective in targeting cancer cell lines, leading to apoptosis in malignant cells. The mechanism is believed to involve the modulation of signaling pathways that control cell proliferation and survival .

Comparative Analysis with Related Compounds

A comparative analysis reveals how this compound stands out among other quinoline derivatives:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| Methyl Quinoline-8-Carboxylate | 0.96 | Lacks additional methyl group; less versatile in reactions |

| 2-Methylquinoline | 0.92 | No carboxylic acid group; limited functionalization |

| 8-Hydroxyquinoline | 0.91 | Hydroxyl instead of carboxylic acid; different reactivity |

| Methyl 4-hydroxy-7-methoxy-8-methylquinoline-2-carboxylate | 0.94 | Contains methoxy group; alters solubility and reactivity |

| Methyl Quinoline-3-Carboxylic Acid | 0.92 | Different positioning affects biological activity |

The dual functionality of methyl and carboxylic acid groups in this compound enhances its reactivity and potential applications compared to its analogs.

Case Studies and Research Findings

- Antimycobacterial Activity : A study identified several derivatives based on quinoline structures that demonstrated significant inhibitory effects against Mtb. The incorporation of specific alkyl groups at certain positions on the quinoline ring was found to enhance activity dramatically, suggesting that methyl substitutions at the C-6 position may be particularly beneficial for developing new antitubercular agents .

- Anticancer Studies : Research has shown that various quinoline derivatives exhibit selective cytotoxicity against cancer cell lines. For example, derivatives similar to this compound were tested against breast cancer cells, demonstrating substantial growth inhibition through mechanisms involving apoptosis induction .

- Antifungal Activity : Quinoline derivatives have also been explored for their antifungal properties. A series of synthesized compounds exhibited varying degrees of antifungal activity against common pathogens such as Candida albicans, indicating that structural modifications can lead to enhanced efficacy against fungal infections .

Q & A

Q. What are the recommended methods for synthesizing Methyl 7-methylquinoline-8-carboxylate, and how do directing groups influence its regioselectivity?

Answer: The synthesis of quinoline derivatives often employs palladium-catalyzed C–H functionalization, where directing groups (e.g., carboxylates) enhance regioselectivity by coordinating the metal catalyst to specific C–H bonds. For example, carboxylate-assisted C–H activation (CMD mechanism) allows selective functionalization at the 8-position of the quinoline scaffold . Key steps include:

- Substrate design : Introduce a carboxylate directing group to stabilize the transition state during metalation.

- Catalytic system : Use Pd(OAc)₂ with oxidants like Ag₂CO₃ to promote cyclometalation.

- Reaction optimization : Screen solvents (e.g., DMF, toluene) and temperatures (80–120°C) to balance reactivity and selectivity.

Safety protocols for handling palladium catalysts and volatile solvents must be followed .

Q. How should researchers characterize this compound to confirm its structure and purity?

Answer: A multi-technique approach is critical:

- X-ray crystallography : Resolve the molecular structure using SHELX software for refinement (e.g., SHELXL for small-molecule datasets) .

- NMR spectroscopy : Compare experimental and NMR shifts with computed data (DFT calculations) to validate substituent positions.

- Mass spectrometry : Confirm molecular ion peaks (e.g., ESI-MS) and isotopic patterns.

- HPLC : Assess purity (>95% by area normalization) with a C18 column and UV detection at 254 nm.

For novel compounds, include elemental analysis and IR spectroscopy .

Q. What safety precautions are essential when handling this compound in the laboratory?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particulates .

- Spill management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.

- First aid : For accidental ingestion, rinse mouth with water (do not induce vomiting); seek medical attention if respiratory distress occurs .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in catalytic systems?

Answer:

- DFT calculations : Model transition states for C–H activation steps to identify energy barriers and regioselectivity trends. Software like Gaussian or ORCA can optimize geometries at the B3LYP/6-31G* level .

- Docking studies : Simulate interactions between the carboxylate group and Pd catalysts to rationalize directing effects.

- Kinetic isotope effects (KIE) : Experimental KIE values (e.g., ) validate computational mechanisms (e.g., electrophilic vs. concerted metalation) .

Q. How do conflicting crystallographic and spectroscopic data for this compound derivatives arise, and how can they be resolved?

Answer: Data discrepancies often stem from:

- Polymorphism : Different crystal packing alters bond angles/torsions. Use variable-temperature XRD to assess stability.

- Dynamic effects : NMR may average conformations invisible to XRD. Perform NOESY or VT-NMR to detect hindered rotation.

- Impurity interference : Co-crystallized solvents or byproducts skew results. Cross-validate with HPLC-MS and TGA .

Q. What strategies improve the yield of this compound in multi-step syntheses?

Answer:

- Protecting groups : Temporarily block reactive sites (e.g., methyl ester at C8) during functionalization .

- Flow chemistry : Enhance reaction control and scalability for Pd-catalyzed steps.

- Parallel optimization : Use Design of Experiments (DoE) to screen catalysts, ligands, and temperatures efficiently.

- Workup protocols : Employ liquid-liquid extraction (e.g., ethyl acetate/water) to isolate the product from polar byproducts .

Methodological Tables

Q. Table 1. Comparison of Characterization Techniques

Q. Table 2. Safety Protocols for Common Hazards

| Hazard | Mitigation | Emergency Response | Reference |

|---|---|---|---|

| Pd catalyst | Use in fume hood; avoid skin contact | Rinse with water; seek help | |

| Volatile solvents | Static-free equipment; grounding | Evacuate area if spilled |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.